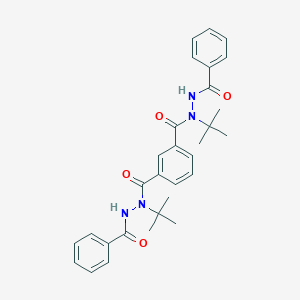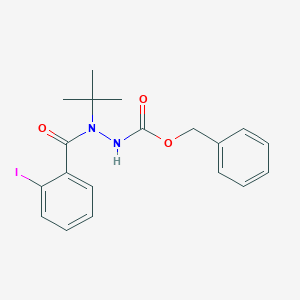![molecular formula C18H20N4O3S B295459 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound has been synthesized using different methods, which have been optimized to obtain high yields and purity.
Mecanismo De Acción
The mechanism of action of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, this compound has been shown to reduce the level of lipid peroxidation, which is a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its broad spectrum of biological activities, which makes it a potential candidate for the development of new drugs. Another advantage is its ease of synthesis using simple and cost-effective methods. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in some applications.
Direcciones Futuras
There are several future directions for the research and development of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for specific biological targets. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to understand its bioavailability, distribution, metabolism, and excretion. Additionally, this compound can be used as a building block for the synthesis of new materials with potential applications in nanotechnology and catalysis.
Métodos De Síntesis
The synthesis of 2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported using different methods such as microwave-assisted synthesis, conventional heating, and solvent-free synthesis. The most commonly used method involves the reaction between 4-hydroxy-3-methoxybenzaldehyde, 2-amino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, and 1-ethylpropylamine in the presence of a catalyst such as acetic acid or triethylamine. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-100°C for 2-3 hours. The product is obtained as a yellow crystalline solid with a high yield of up to 90%.
Aplicaciones Científicas De Investigación
2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been used as a building block for the synthesis of other biologically active compounds.
Propiedades
Fórmula molecular |
C18H20N4O3S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-pentan-3-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H20N4O3S/c1-4-11(5-2)17-21-22-15(19)12(16(24)20-18(22)26-17)8-10-6-7-13(23)14(9-10)25-3/h6-9,11H,4-5,19H2,1-3H3/b10-8+ |
Clave InChI |
AWMWRDVQBXSGJH-CSKARUKUSA-N |
SMILES isomérico |
CCC(CC)C1=NN2C(=C(C(=O)N=C2S1)/C=C/3\C=CC(=O)C(=C3)OC)N |
SMILES |
CCC(CC)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N |
SMILES canónico |
CCC(CC)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)



![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)


